molecular formula C17H16N2O5S3 B11169542 N-(6-Methanesulfonyl-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

N-(6-Methanesulfonyl-benzothiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B11169542
M. Wt: 424.5 g/mol
InChI Key: ZUFGGLKYIKENNA-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methanesulfonylation: The benzothiazole core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Acetamide Formation: The final step involves the reaction of the methanesulfonylated benzothiazole with 4-methylbenzenesulfonyl chloride and an amine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methanesulfonyl and benzenesulfonyl groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Sulfonyl Derivatives: Compounds such as methanesulfonamide and benzenesulfonamide have similar sulfonyl functional groups.

Uniqueness

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to the combination of its benzothiazole core with both methanesulfonyl and benzenesulfonyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C17H16N2O5S3

Molecular Weight

424.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N2O5S3/c1-11-3-5-12(6-4-11)27(23,24)10-16(20)19-17-18-14-8-7-13(26(2,21)22)9-15(14)25-17/h3-9H,10H2,1-2H3,(H,18,19,20)

InChI Key

ZUFGGLKYIKENNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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